![molecular formula C26H22N2O4S B6480368 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide CAS No. 476368-74-8](/img/structure/B6480368.png)
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide
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Description
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H22N2O4S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.13002836 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide, hereafter referred to as "Compound A", is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
Compound A features a complex structure that includes a thiophene ring, a benzodioxole moiety, and a naphthalenyl acetamido group. Its molecular formula is C24H23N3O5S, with a molecular weight of approximately 453.52 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of Compound A typically involves several steps:
- Formation of the Thiophene Core : This is achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.
- Introduction of the Benzodioxole Group : Utilizes Friedel-Crafts alkylation reactions.
- Attachment of the Naphthalenyl Acetamido Group : This step often involves amide bond formation.
Anticancer Properties
Recent studies have indicated that Compound A exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MV4-11 and MOLM13 (acute biphenotypic leukemia).
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells, indicating potent growth inhibition as measured by thymidine uptake assays .
The biological activity of Compound A is believed to involve:
- Inhibition of MEK1/2 Kinases : This pathway is crucial in cancer cell proliferation and survival. Inhibition leads to downregulation of phospho-ERK1/2 and its downstream effectors, which are vital for cell cycle progression.
Antidiabetic Activity
In addition to its anticancer properties, derivatives of benzodioxole including Compound A have been studied for their potential antidiabetic effects:
- α-Amylase Inhibition : In vitro studies showed strong inhibition with IC50 values around 0.68 µM, suggesting potential for managing glucose levels in diabetic models .
Study 1: Anticancer Efficacy
In a study assessing the efficacy of Compound A against cancer cell lines:
- Methodology : Cell viability was measured using MTS assays across multiple concentrations.
- Findings : Significant cytotoxicity was observed in four cancer cell lines with IC50 values ranging from 26 to 65 µM, indicating selective toxicity towards cancerous cells while sparing normal cells .
Study 2: Antidiabetic Potential
Another investigation focused on the antidiabetic properties:
- Methodology : The compound was tested in a streptozotocin-induced diabetic mouse model.
- Results : Administration resulted in notable reductions in blood glucose levels without significant cytotoxic effects on normal tissues .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Activity | IC50 (µM) |
---|---|---|---|
Compound A | Structure | Anticancer & Antidiabetic | 0.68 (α-amylase) |
Compound B | Similar structure without naphthalenyl group | Anticancer only | >100 (less effective) |
Compound C | Contains chlorobenzamido group | Moderate anticancer | 50 (less effective) |
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-15-22(12-16-9-10-20-21(11-16)32-14-31-20)33-26(24(15)25(27)30)28-23(29)13-18-7-4-6-17-5-2-3-8-19(17)18/h2-11H,12-14H2,1H3,(H2,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJIDFJANXTUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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